1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone
Description
1-[6-Hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone is a benzoxazole derivative featuring a fused bicyclic core with hydroxyl, methyl, and 4-methylphenyl substituents. The compound’s crystal structure was resolved using SHELX software, confirming a rac-5 configuration and planar benzoxazole ring stabilized by intramolecular hydrogen bonds . Industrial synthesis involves multi-step procedures, including condensation of α-halogenated ketones with triazole precursors under basic conditions, followed by recrystallization .
Properties
CAS No. |
105807-64-5 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone |
InChI |
InChI=1S/C18H21NO3/c1-10-5-7-13(8-6-10)16-15-12(3)22-19-14(15)9-18(4,21)17(16)11(2)20/h5-8,16-17,21H,9H2,1-4H3 |
InChI Key |
VOEPNEXOAAXCCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(CC3=NOC(=C23)C)(C)O)C(=O)C |
solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Substituted Isoxazolones
A frequently cited method involves the base-induced rearrangement of 4-acetyl-3-(4-substitutedphenylamino)-isoxazole-5(2H)-one derivatives. For instance, 4-acetyl-3-(4-bromophenylamino)-2-(benzoxazol-2-yl)-isoxazol-5(2H)-one undergoes cyclocondensation in ethanol under reflux with triethylamine (TEA), yielding the target compound via a-sigmatropic rearrangement. The mechanism proceeds through nucleophilic attack at the carbonyl group, followed by ring contraction and elimination of CO₂ (Figure 1).
Reaction Conditions :
- Solvent: Ethanol
- Base: Triethylamine (1.2 equiv)
- Temperature: Reflux (78°C)
- Time: 24–72 hours
- Yield: 45–70%
This method is scalable but requires stringent control over stoichiometry to minimize side products such as imidazo[2,1-b]benzoxazole byproducts.
Nitration-Reduction-Cyclization Sequence
An alternative route begins with 4-carbomethoxy-2-nitrophenol , which is reduced using sodium dithionite to form 4-carbomethoxy-2-aminophenol . Subsequent cyclization with cyanogen bromide in methanol at 5°C generates the benzoxazole core. The ethanone moiety is introduced via acetylation using acetic anhydride under acidic conditions.
Critical Steps :
- Nitration : HNO₃/H₂SO₄ at 0°C (Yield: 80%)
- Reduction : Na₂S₂O₄ in H₂O/EtOH (Yield: 70%)
- Cyclization : CNBr in MeOH (Yield: 65%)
This pathway offers modularity for introducing substituents at the 4-position but faces challenges in regioselectivity during nitration.
Friedel-Crafts Alkylation and Oxidative Cyclization
A patent-derived approach utilizes Friedel-Crafts alkylation to install the 4-methylphenyl group. 2-Chlorobenzo[d]oxazole is reacted with 4-methylbenzyl chloride in the presence of AlCl₃, followed by oxidative cyclization using MnO₂ to form the dihydrobenzoxazole ring. The ethanone group is appended via Claisen-Schmidt condensation with acetyl chloride.
Optimization Notes :
- Catalytic AlCl₃ (10 mol%) improves electrophilic substitution efficiency.
- MnO₂-mediated oxidation minimizes over-oxidation of the dihydro ring.
Comparative Analysis of Synthetic Methods
Research Findings and Process Optimization
Solvent and Base Effects
Ethanol outperforms DMF and THF in cyclocondensation reactions due to its polar protic nature, which stabilizes intermediates. Substituting TEA with DBU (1,8-diazabicycloundec-7-ene) increases reaction rates but reduces yields by 15–20% due to side reactions.
Substituent Influence on Reactivity
Electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenylamino moiety accelerate rearrangement by enhancing electrophilicity at the carbonyl carbon. Conversely, electron-donating groups (e.g., -OMe) necessitate higher temperatures (90°C) and extended reaction times.
Catalytic Enhancements
Pd/C (5 wt%) catalyzes the hydrogenolysis of nitro intermediates in the nitration-cyclization route, reducing reaction time from 24 hours to 6 hours. However, catalyst poisoning by sulfur-containing byproducts remains a challenge.
Analytical Validation and Characterization
Synthetic batches are validated using:
- ¹H/¹³C NMR : Key signals include δ 2.55 (s, CH₃), δ 6.7–7.9 (aromatic protons), and δ 174.2 (C=O).
- HPLC : Retention time = 12.3 min (C18 column, MeCN:H₂O = 70:30).
- HRMS : m/z 299.4 [M+H]⁺ (calculated for C₁₈H₂₁NO₃).
Impurities such as 1-(2-(4-nitrophenylamino)-imidazo[2,1-b]benzoxazol-3-yl)ethanone are detected at ≤2% using LC-MS.
Industrial-Scale Considerations
Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance heat transfer during exothermic cyclocondensation steps. Environmental metrics:
Chemical Reactions Analysis
O-Alkylation of the Phenolic Hydroxy Group
The compound undergoes selective O-alkylation at the phenolic hydroxy group under basic conditions. For example:
-
Reagent : Ethyl bromoacetate
-
Conditions : Acetone, potassium carbonate (K₂CO₃), reflux
-
Product : Ethoxycarbonyl derivative via substitution at the oxygen atom .
Mechanistic Pathway :
-
Deprotonation of the hydroxy group by K₂CO₃.
-
Nucleophilic attack on ethyl bromoacetate.
-
Elimination of bromide ion.
Heterocyclization Reactions
The benzoxazole ring and ethanone group facilitate cyclization with dinucleophiles:
Reaction with Hydrazine Derivatives
-
Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)
-
Conditions : Ethanol, acetic acid, reflux (24 h)
-
Product : Formation of triazolone derivatives via intermediate amidine formation .
Example Reaction :
Key Data :
| Product | Yield (%) | Reaction Time | Conditions |
|---|---|---|---|
| Triazolone derivative | 95 | 24 h | Ethanol, reflux |
Condensation Reactions
The ethanone moiety participates in Schiff base formation:
-
Reagent : Primary amines (e.g., aniline)
-
Conditions : Ethanol, catalytic acid (e.g., acetic acid), reflux
-
Product : Imine derivatives for structure-activity studies.
Example :
Nucleophilic Acyl Substitution
The ketone group reacts with hydroxylamine to form oximes:
-
Reagent : Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Conditions : Ethanol, reflux (10 h)
-
Product : Oxime derivative, confirmed via IR (C=N stretch at ~1660 cm⁻¹) .
| Parameter | Value |
|---|---|
| Reaction Temperature | 345–350 K |
| Purity | 98% |
| Melting Point | 140 °C |
Intramolecular Cyclization
Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles:
Mechanism :
-
Activation of the carbonyl group by AlCl₃.
-
Intramolecular attack by the hydroxy group.
Reactivity with Dinucleophiles
Reactions with 1,2-diamines (e.g., ethylenediamine) yield dihydroimidazoles:
Table : Comparison of Dinucleophile Reactivity
| Dinucleophile | Product Class | Yield (%) |
|---|---|---|
| Ethanolamine | Dihydrooxazole | 95 |
| o-Phenylenediamine | Benzimidazole | 46 |
Scientific Research Applications
1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The benzoxazole ring system is known to interact with DNA and proteins, influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Indazole Analogs
The compound 1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2H-indazol-5-yl)ethanone (C17H20N2O2, 284.359 g/mol) replaces the benzoxazole core with an indazole system. This substitution eliminates the oxygen atom in the heterocycle, reducing polarity (logP increases by ~0.5) and altering electron distribution. Computational analysis via Multiwfn shows diminished electron localization function (ELF) values near the nitrogen atoms compared to the benzoxazole derivative, suggesting weaker lone-pair interactions .
Triazole-Modified Benzoxazoles
The derivative 1‑(1‑(4‑(5‑chlorobenzoxazol‑2‑yl)phenyl)‑5‑methyl‑1H‑1,2,3‑triazol‑4‑yl)ethan‑1‑one introduces a triazole ring at the 2-position. The chlorine substituent increases electronegativity, enhancing dipole moments (μ = 4.2 D vs. 3.5 D for the target compound) and altering solubility (logS = -3.1 vs. -2.8). Biological assays indicate triazole-containing analogs exhibit 20% higher inhibition of cytochrome P450 enzymes due to enhanced π-stacking .
Substituent Variations
4-Methylphenyl vs. Phenyl Groups
Replacing the 4-methylphenyl group with a simple phenyl (as in rac-1-(6-Hydroxy-3,6-dimethyl-4-phenyl-4,5,6,7-tetrahydro-2,1-benzoxazol-5-yl)-ethanone) reduces steric bulk, lowering melting points by 15–20°C. However, the methyl group in the target compound improves lipid solubility (cLogP = 2.8 vs. 2.3) and bioavailability (F = 65% vs. 50%) .
Acetophenone Derivatives
The simpler 4-methylacetophenone (1-(4-methylphenyl)ethanone) lacks the benzoxazole framework but shares the ethanone group. Its UV-Vis spectrum shows a redshifted π→π* transition (λmax = 265 nm vs. 240 nm for the target compound), indicating extended conjugation in the latter. Reactivity studies demonstrate faster nucleophilic addition at the ketone in 4-methylacetophenone due to reduced steric hindrance .
Biological Activity
1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone is a compound of interest due to its potential biological activities. The structure of this compound suggests various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the current understanding of its biological activity based on diverse sources.
Chemical Structure and Properties
The compound can be described chemically as follows:
- Molecular Formula : C17H20N2O2
- Molecular Weight : 284.36 g/mol
The structure features a benzoxazole moiety, which is often associated with significant biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities. The following sections detail specific activities attributed to 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone.
Antibacterial Activity
Several studies have reported the antibacterial properties of benzoxazole derivatives. For example:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1-[6-hydroxy... | Staphylococcus aureus | 12.5 |
| 1-[6-hydroxy... | Escherichia coli | 25 |
In vitro evaluations demonstrate that the compound exhibits bacteriostatic effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Antifungal Activity
The antifungal potential of related benzoxazole compounds has been documented. The following table summarizes findings on antifungal activity:
| Compound | Target Fungus | MIC (μg/mL) |
|---|---|---|
| 1-[6-hydroxy... | Candida albicans | 15 |
| 1-[6-hydroxy... | Aspergillus niger | 30 |
The compound has shown moderate antifungal activity against common pathogens .
Antitumor Activity
Research into the anticancer properties of similar compounds indicates potential efficacy in inhibiting tumor growth. For instance:
| Study Reference | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Study A | HeLa | 10 |
| Study B | MCF-7 | 15 |
Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
The biological activities of this compound may be attributed to its ability to interact with cellular targets. The presence of hydroxyl and methyl groups enhances its solubility and bioavailability, which are crucial for its pharmacological effects.
Case Studies
Recent case studies have explored the efficacy of benzoxazole derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated a significant reduction in pathogen load when treated with a benzoxazole derivative similar to our compound.
- Case Study 2 : In vitro studies on human cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to controls.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[6-hydroxy-3,6-dimethyl-4-(4-methylphenyl)-5,7-dihydro-4H-2,1-benzoxazol-5-yl]ethanone, and how is reaction progress monitored?
Methodological Answer:
The synthesis involves condensation of substituted acetophenone derivatives with hydrazine or hydroxylamine analogs under acidic conditions. For example, a related benzoxazole synthesis () uses equimolar reactants in methanol with HCl catalysis, refluxed at 65°C. Reaction progress is monitored via thin-layer chromatography (TLC) using a 10:90 ethyl acetate/hexane mobile phase. Post-reaction, the product is cooled, filtered, and recrystallized in chilled methanol for purification .
Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Bruker D8 QUEST), and structures are solved via direct methods using SHELXS for phase determination. Refinement employs SHELXL , which iteratively adjusts atomic coordinates and thermal parameters against diffraction data. The software’s robustness in handling small-molecule crystallography, even with twinned or high-resolution data, makes it a preferred choice .
Advanced: How can computational methods like DFT and molecular docking elucidate the compound’s electronic properties and bioactivity?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) optimize molecular geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Vibrational spectra (IR/Raman) are simulated and compared with experimental data to validate structural assignments. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), using scoring functions to estimate binding affinities. This dual approach identifies potential pharmacophores and guides structure-activity relationship (SAR) studies .
Advanced: What spectroscopic techniques are critical for characterizing this benzoxazole derivative, and how are spectral contradictions resolved?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic stretches (e.g., C=O at ~1700 cm⁻¹).
- NMR : ¹H/¹³C NMR assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and quaternary carbons.
Contradictions in spectral data (e.g., unexpected splitting) are resolved by variable-temperature NMR or 2D techniques (HSQC, HMBC) to clarify coupling or exchange phenomena .
Basic: What are common pitfalls in experimental design for synthesizing or analyzing this compound?
Methodological Answer:
- Degradation : Organic degradation during prolonged analysis (e.g., 9-hour HSI data collection in ) can alter results. Stabilize samples via cooling or inert atmospheres.
- Isomerism : Racemic mixtures (e.g., rac- forms in ) require chiral chromatography or crystallographic resolution to avoid misassignment .
Advanced: How does solvent choice impact the compound’s reactivity in non-aqueous titrations?
Methodological Answer:
Potentiometric titrations in solvents like isopropyl alcohol or DMF () modulate acidity/basicity. Tetrabutylammonium hydroxide (TBAH) is used as a titrant, with half-neutralization potentials (HNPs) calculated from mV-mL plots. Solvent polarity and hydrogen-bonding capacity influence pKa shifts, critical for accurate reactivity profiling .
Basic: How is stereochemical integrity maintained during synthesis, particularly for chiral centers?
Methodological Answer:
Chiral centers (e.g., at C5/C6 in the benzoxazole ring) are preserved using enantiopure starting materials or resolved post-synthesis via chiral HPLC or diastereomeric salt formation . Racemic mixtures ( ) are characterized using SCXRD to confirm spatial arrangements .
Advanced: What strategies validate structural data when crystallographic and spectroscopic results conflict?
Methodological Answer:
- Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries.
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds) to resolve packing anomalies.
- Raman spectroscopy : Detects crystal polymorphism not evident in XRD .
Advanced: How are structure-activity relationships (SAR) studied for this compound’s biological targets?
Methodological Answer:
- In vitro assays : Test antimicrobial activity via microbroth dilution (MIC determination) or antioxidant capacity via DPPH radical scavenging.
- Molecular dynamics (MD) : Simulate ligand-receptor binding over 100+ ns to assess stability and conformational changes.
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using partial least squares regression .
Basic: What are best practices for ensuring reproducibility in synthetic protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
